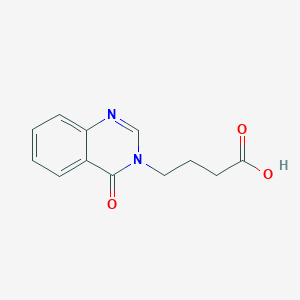

4-(4-oxoquinazolin-3(4H)-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-oxoquinazolin-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(16)6-3-7-14-8-13-10-5-2-1-4-9(10)12(14)17/h1-2,4-5,8H,3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSMKDAFGDSYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360689 | |

| Record name | 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25818-89-7 | |

| Record name | 4-Oxo-3(4H)-quinazolinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25818-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Oxoquinazolin 3 4h Yl Butanoic Acid and Its Analogs

Foundational Strategies for Constructing the Quinazolinone Core

The formation of the quinazolinone ring system is a critical step in the synthesis of the target compound and its analogs. Two primary pathways are widely employed: cyclocondensation reactions involving anthranilic acid derivatives and routes that proceed through a 4H-3,1-benzoxazin-4-one intermediate.

Cyclocondensation Reactions Involving Anthranilic Acid Derivatives and Related Precursors

The direct cyclocondensation of anthranilic acid or its derivatives with a suitable one-carbon source and an amine is a fundamental and widely utilized method for quinazolinone synthesis. The Niementowski quinazoline (B50416) synthesis, first reported in 1895, involves the reaction of anthranilic acid with amides to form 3H-quinazolin-4-ones wikipedia.org. This reaction has been adapted to produce 3-substituted and 2,3-disubstituted quinazolinones semanticscholar.orgresearchgate.netresearchgate.net. For instance, the reaction of anthranilic acid with formic acid and a primary amine can yield 3-substituted-4(3H)-quinazolinones researchgate.net. Microwave irradiation has been shown to significantly accelerate these reactions, often providing the desired products in higher yields and shorter reaction times compared to conventional heating methods semanticscholar.orgresearchgate.net.

A variety of precursors and reagents can be employed in these one-pot syntheses. Three-component reactions involving an isatoic anhydride, an amine, and an orthoester are effective for producing 2,3-disubstituted quinazolin-4(3H)-ones rsc.org. The choice of reactants allows for the introduction of various substituents on the quinazolinone core.

Table 1: Examples of Cyclocondensation Reactions for Quinazolinone Synthesis

| Anthranilic Acid Derivative | Reagents | Conditions | Product Type |

| Anthranilic acid | Formamide | Heating | 4(3H)-quinazolinone |

| Anthranilic acid | Primary amine, Formic acid | Microwave irradiation | 3-Substituted-4(3H)-quinazolinone |

| Isatoic anhydride | Amine, Orthoester | Microwave irradiation or conventional heating | 2,3-Disubstituted-4(3H)-quinazolinone |

| 5-Bromoanthranilic acid | 4-Chlorobutyryl chloride | - | N-(5-bromo-2-carboxyphenyl)-4-chlorobutanamide |

Synthesis Routes Utilizing 4H-3,1-Benzoxazin-4-one Intermediates

An alternative and highly versatile approach to the quinazolinone core involves the use of a 4H-3,1-benzoxazin-4-one intermediate. This intermediate is typically synthesized from anthranilic acid nih.govtandfonline.comuomosul.edu.iq. A common method is the acylation of anthranilic acid with an acid chloride, such as butyryl chloride, followed by cyclization with a dehydrating agent like acetic anhydride to form the benzoxazinone nih.gov.

Once formed, the benzoxazinone can be reacted with a variety of primary amines to yield 2,3-disubstituted quinazolinones nih.govrjptonline.org. The oxygen atom in the benzoxazinone ring is replaced by the nitrogen atom of the amine, leading to the formation of the quinazolinone scaffold. This two-step process allows for the systematic introduction of different substituents at the 2 and 3 positions of the quinazolinone ring. For example, reacting a 2-substituted benzoxazinone with an amino acid would introduce the amino acid moiety at the N-3 position google.com.

This strategy has been employed in the synthesis of various quinazolinone derivatives. For example, 5-bromoanthranilic acid can be treated with 4-chlorobutyryl chloride to yield the corresponding N-acyl-anthranilic acid, which is then cyclized with acetic anhydride to the benzoxazinone intermediate. This intermediate can then be reacted with an amine to form a tricyclic quinazolinone derivative nih.gov.

Approaches for Introducing the Butanoic Acid Side Chain at Position 3

The introduction of the butanoic acid side chain at the N-3 position of the quinazolinone ring is a key step in the synthesis of the target compound. This can be achieved through several methods, including direct functionalization of a pre-formed quinazolinone, multi-step convergent protocols, and post-synthesis derivatization.

Direct Functionalization and Alkylation Methods

Direct N-alkylation of a pre-existing quinazolin-4(3H)-one is a straightforward approach to introduce the butanoic acid side chain. This typically involves the reaction of the quinazolinone with a suitable alkylating agent bearing a four-carbon chain with a terminal carboxylic acid or a precursor group like an ester.

A common strategy is the alkylation with an ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) nih.govnih.gov. The nitrogen at position 3 of the quinazolinone acts as a nucleophile, displacing the bromide to form ethyl 4-(4-oxoquinazolin-3(4H)-yl)butanoate. Subsequent hydrolysis of the ester group, typically under acidic or basic conditions, yields the desired 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid.

Table 2: General Steps for Direct Functionalization via Alkylation

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. N-Alkylation | Quinazolin-4(3H)-one, Ethyl 4-bromobutanoate | K₂CO₃, DMF | Ethyl 4-(4-oxoquinazolin-3(4H)-yl)butanoate |

| 2. Hydrolysis | Ethyl 4-(4-oxoquinazolin-3(4H)-yl)butanoate | Acid or Base (e.g., HCl or NaOH) | This compound |

Multi-step Convergent Synthesis Protocols

In a convergent synthesis, the butanoic acid side chain or a precursor is incorporated into one of the starting materials before the formation of the quinazolinone ring. One such approach involves the reaction of anthranilic acid with a derivative of butanoic acid.

For instance, anthranilic acid can be acylated with 4-chlorobutyryl chloride to form N-(2-carboxyphenyl)-4-chlorobutanamide nih.gov. This intermediate can then be cyclized, for example, by heating with acetic anhydride, to form the corresponding 2-(3-chloropropyl)-4H-3,1-benzoxazin-4-one. Subsequent reaction of this benzoxazinone with ammonia or an amine would lead to the formation of the quinazolinone ring with the chloro-propyl side chain at the 2-position. While this example places the side chain at the C-2 position, a similar strategy involving an N-substituted anthranilic acid could potentially place the side chain at the N-3 position.

Another convergent approach involves the reaction of a 4H-3,1-benzoxazin-4-one with an amino acid, such as 4-aminobutanoic acid (GABA). This would directly introduce the butanoic acid moiety at the N-3 position of the newly formed quinazolinone ring.

Post-synthesis Derivatization of Existing Quinazolinone Scaffolds (e.g., Amidation, Esterification)

Once a quinazolinone with a carboxylic acid side chain, such as this compound, has been synthesized, the carboxylic acid functional group can be further modified. These post-synthesis derivatizations can be used to create a variety of analogs.

Amidation: The carboxylic acid can be converted to an amide by reacting it with an amine in the presence of a coupling agent, or by first converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine researchgate.net.

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by other esterification methods researchgate.net.

These derivatization reactions allow for the exploration of the structure-activity relationship of the butanoic acid side chain by introducing a wide range of functional groups.

Synthesis of Structural Analogs of this compound

The synthesis of structural analogs of this compound is a key area of research, allowing for the fine-tuning of its chemical and biological properties. Modifications can be systematically introduced at three primary locations: the butanoic acid side chain, the C-2 position of the heterocyclic ring, and various positions on the peripheral benzo ring.

Modifications on the Butanoic Acid Moiety

The butanoic acid side chain at the N-3 position offers a prime site for modification. The carboxylic acid functional group can be readily converted into a variety of derivatives. For instance, esterification can be achieved by reacting the parent acid with different alcohols. A common method involves first converting the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride, which is then reacted with various hydroxylic compounds to yield the corresponding esters researchgate.net. This approach allows for the introduction of a wide range of alkyl and aryl groups, thereby altering the compound's lipophilicity and steric profile.

Beyond simple esterification, the entire butanoic acid chain can be replaced or modified. Research into related heterocyclic compounds has demonstrated the synthesis of analogs where the butanoic acid is substituted or altered, such as in the case of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids, which showcases a different core but highlights the synthetic accessibility of butanoic acid-appended heterocycles nih.gov. Theoretical and experimental studies on other butanoic acid derivatives further underscore the potential for creating novel structures through various synthetic reactions biointerfaceresearch.com. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine yields a butanoic acid derivative, demonstrating how different functionalities can be incorporated into the acid backbone nih.gov.

Substitutions on the Quinazolinone Heterocyclic Ring (e.g., at C-2)

The C-2 position of the quinazolinone ring is a common site for introducing structural diversity. A variety of substituents can be installed at this position, significantly influencing the molecule's properties. One prevalent method involves the condensation of a 3-substituted anthranilamide with various aldehydes in a suitable solvent like dimethyl sulfoxide (DMSO) nih.gov. This approach allows for the introduction of a wide range of aryl and alkyl groups at the C-2 position.

Alternative strategies often begin with a different starting material. For example, 2-methyl-3,1-benzoxazin-4-one, formed from anthranilic acid and acetic anhydride, can be reacted with an appropriate amine to form a 2-methyl-3-substituted quinazolinone researchgate.net. The methyl group at C-2 is then reactive and can undergo condensation with various aromatic aldehydes to yield 2-(substituted styryl) derivatives researchgate.net. Another approach involves using 2-thioxo-2,3-dihydroquinazolin-4(1H)-one as a precursor, which can be alkylated to introduce a methylthio group at C-2, which can subsequently be displaced by other nucleophiles asianpubs.org. Furthermore, quinazolinone derivatives with a thioether linkage at the C-2 position have been synthesized, demonstrating the versatility of substitution at this site dovepress.com.

| Starting Material | Reagents | C-2 Substituent | Reference |

| 2-Aminobenzamide | Various Aldehydes | Aryl, Alkyl | nih.gov |

| 2-Methyl-3,1-benzoxazin-4-one | 1. Amine, 2. Aromatic Aldehyde | Substituted Styryl | researchgate.net |

| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | Alkylating Agent | Methylthio | asianpubs.org |

Derivatizations on the Benzo Ring System (e.g., at C-7, C-8)

Modifications to the peripheral benzo ring of the quinazolinone system provide another avenue for creating structural analogs. Substituents can be introduced by starting with appropriately substituted anthranilic acids. For example, the use of 6,7-dimethoxyanthranilic acid in the synthetic sequence leads to the corresponding 6,7-dimethoxy-4-(4-oxoquinazolin-3(4H)-yl)butanoic acid sigmaaldrich.com. Similarly, starting with 2-amino-3-nitrobenzoic acid allows for the introduction of a nitro group on the benzo ring nih.gov.

Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions offer a powerful tool for derivatizing the benzo ring at later stages of the synthesis. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of functional groups onto the aromatic core beilstein-journals.org.

| Position | Substituent | Method |

| C-6, C-7 | Dimethoxy | Use of substituted anthranilic acid sigmaaldrich.com |

| C-8 | Nitro | Use of substituted anthranilic acid nih.gov |

| Various | Aryl, Alkynyl | Palladium-catalyzed cross-coupling beilstein-journals.org |

Optimization and Scale-Up Considerations for Synthetic Pathways

The transition from laboratory-scale synthesis to larger-scale production necessitates careful optimization of reaction conditions to maximize yield, ensure high purity, and maintain economic and environmental viability.

Enhancements in Reaction Yields and Purity

Optimizing reaction parameters is crucial for improving the efficiency of quinazolinone synthesis. Key variables that are often investigated include the choice of solvent, reaction temperature, and the stoichiometry of reactants researchgate.net. Studies have shown that protic solvents like ethanol and methanol can provide excellent yields compared to aprotic solvents in certain cyclocondensation reactions nih.gov. Temperature also plays a significant role; increasing the reaction temperature can often reduce the reaction time and improve the product yield researchgate.netnih.gov.

| Parameter | Effect on Yield/Purity | Notes |

| Solvent | Can significantly impact yield; protic solvents sometimes superior researchgate.netnih.gov. | Acetic acid was found to be the preeminent solvent in one study researchgate.net. |

| Temperature | Higher temperatures often reduce reaction time and increase yield researchgate.netnih.gov. | Reflux conditions showed significantly higher yields than room temperature researchgate.net. |

| Heating Method | Microwave irradiation can drastically reduce reaction times and improve yields frontiersin.orgderpharmachemica.com. | An efficient alternative to conventional thermal heating. |

| Stoichiometry | The amount of starting materials has an important influence on the reaction researchgate.net. | Optimization of reactant equivalents is a key step. |

Exploration of Green Chemistry Principles in Quinazolinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinazolinones to reduce the environmental impact of chemical processes researchgate.net. A major focus is the replacement of volatile and hazardous organic solvents with safer alternatives mdpi.com. Deep eutectic solvents (DES), such as those based on choline chloride, have been successfully used as green reaction media for the synthesis of 3-substituted quinazolinones tandfonline.comresearchgate.net. These solvents are often biodegradable, have low toxicity, and can be recycled.

Biological Activity Spectrum of 4 4 Oxoquinazolin 3 4h Yl Butanoic Acid and Its Derivatives

Antimicrobial Efficacy

Derivatives of the 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid framework have demonstrated considerable efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. The versatility of the quinazolinone core allows for chemical modifications that can enhance potency and broaden the spectrum of activity. nih.govmdpi.com

Antibacterial Activity, Including Against Multi-Drug Resistant Phenotypes (e.g., Staphylococcus aureus)

The quinazolinone scaffold has proven to be a fertile ground for the discovery of novel antibacterials, with notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and its multi-drug resistant strains like MRSA. semanticscholar.org Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features necessary for potent antibacterial action.

Research has shown that substitutions on the quinazolinone ring system are critical for activity. One study exploring 77 variants of the 4(3H)-quinazolinone core found that these compounds were primarily active against S. aureus. semanticscholar.org For instance, a derivative, compound 27 , exhibited potent activity with Minimum Inhibitory Concentration (MIC) values of ≤0.5 µg/mL against all tested S. aureus strains, which included vancomycin- and linezolid-resistant phenotypes. semanticscholar.org In contrast, poor activity was generally observed against vancomycin-resistant Enterococcus faecalis. semanticscholar.org Other research has corroborated the potential of quinazolin-4(3H)-one derivatives, identifying compounds with pronounced antimicrobial activity against S. aureus and Streptococcus pneumoniae. researchgate.net

Interactive Table: Antibacterial Activity of Selected 4(3H)-Quinazolinone Derivatives Against S. aureus

Antifungal Activity

The antifungal potential of quinazolinone derivatives has been explored against various fungal pathogens. Studies have demonstrated that specific structural modifications can yield compounds with significant activity against species such as Candida albicans and Aspergillus niger. scispace.comnih.gov

For example, a series of 3-aryl-2-[(5-nitro-2-furyl)vinyl]quinazolin-4-ones were synthesized and screened for their antifungal properties. scispace.com Within this series, the compound with a phenyl group at the 3-position demonstrated antifungal activity against C. albicans that was comparable to the standard drug Fluconazole. scispace.com Another study on 5,8-quinazolinedione (B1202752) derivatives found that 6-arylamino-7-chloro-5,8-quinazolinediones exhibited potent and broad-spectrum antifungal activity against several Candida species and A. niger. nih.gov Furthermore, newly synthesized quinazolinone compounds have shown significant activity against various phytopathogenic fungi, with one derivative displaying a 62.42% inhibition of Fusarium oxysporum at a concentration of 300 mg/L. mdpi.com

Interactive Table: Antifungal Activity of Selected Quinazolinone Derivatives

Antituberculosis Activity

Quinazolinone derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, demonstrating efficacy against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains. nih.govnih.gov Research has identified several derivatives with potent activity, highlighting the importance of specific substitutions at the 2- and 3-positions of the quinazolinone ring. mdpi.com

In one study, a series of 2,3-disubstituted quinazolinones were synthesized, with several compounds showing MIC values between 6.25 and 100 µg/mL against Mtb. mdpi.com The introduction of thioamido or guanidino groups at the 3-position was found to significantly enhance antitubercular activity, with some compounds achieving an MIC of 6.25 µg/mL. mdpi.com Another study reported on dihydroquinazolinone derivatives with MIC values as low as 2 µg/mL against the H37Rv strain of Mtb. nih.gov Notably, some quinazolinone-based compounds have shown preserved activity against drug-resistant Mtb strains, indicating their potential to address the challenge of tuberculosis treatment. nih.gov

Interactive Table: Antitubercular Activity of Selected Quinazolinone Derivatives Against M. tuberculosis

Antineoplastic and Cytotoxic Potential

The quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry, forming the basis of numerous anticancer agents. mdpi.comresearchgate.net Derivatives of this compound have been extensively evaluated for their ability to inhibit the growth of various cancer cell lines and tumors in preclinical models.

In Vitro Cytotoxicity against Diverse Cancer Cell Lines

A multitude of studies have reported the in vitro cytotoxic effects of quinazolinone derivatives against a wide panel of human cancer cell lines. These compounds have demonstrated inhibitory activity against cancers of the breast (MCF-7), lung (A549), liver (Hep-G2), and colon (HCT-116), among others. mdpi.comsemanticscholar.org

The cytotoxic potency is often measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. For example, one synthesized quinazoline (B50416) derivative, compound 18 , showed potent activity against the MGC-803 gastric cancer cell line with an IC50 value of 0.85 µM. semanticscholar.org In another study, a series of novel quinazolinone derivatives were synthesized and evaluated against MCF-7 and HeLa cell lines, with almost all new compounds showing some level of cytotoxic activity. nih.gov The potency of these derivatives is highly dependent on the nature and position of substituents on the quinazoline core.

Interactive Table: In Vitro Cytotoxicity (IC50) of Selected Quinazolinone Derivatives

Pre-clinical Antitumor Effects and Efficacy

Promising in vitro results have led to the evaluation of quinazolinone derivatives in preclinical animal models of cancer, where they have demonstrated significant antitumor efficacy. nih.govnih.govsemanticscholar.orgeuropeanreview.org These in vivo studies are critical for assessing the therapeutic potential of a compound in a complex biological system.

In one study, a quinazoline derivative (Compound 12 ) was evaluated in a Dalton's ascites lymphoma (DLA) solid tumor model. europeanreview.org Treatment with this compound at a dose of 20 mg/kg resulted in a significant restoration of tumor volume and weight towards normal levels. europeanreview.org Another derivative, Compound 21 , showed promising anticancer activity in both Ehrlich ascites carcinoma (EAC) and DLA models. nih.goveuropeanreview.org In a different investigation using a xenograft model with MGC-803 cells, a quinazoline derivative (compound 18 ) significantly decreased the average tumor volume and weight in mice. semanticscholar.org Furthermore, another quinazoline derivative (compound 28 ) that acts as a PI3K-α inhibitor demonstrated good tumor growth inhibition of 62% at a 25 mg/kg dose in a murine tumor model. nih.gov These findings underscore the potential of this class of compounds to be developed into effective anticancer drugs.

Anti-inflammatory Properties

Modulation of Inflammatory Pathways and Mediators

Derivatives of this compound have been investigated for their ability to modulate key inflammatory pathways. Mechanistic studies suggest that their anti-inflammatory effects may arise from the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation. jneonatalsurg.com Some quinazoline derivatives have also been found to modulate the production of inflammatory cytokines. jneonatalsurg.com The structural features of these compounds allow them to interact with and inhibit the activity of enzymes and receptors involved in the inflammatory cascade. For instance, certain pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in the inflammatory response. mdpi.com

In Vivo Anti-inflammatory Models

The anti-inflammatory potential of quinazoline derivatives has been substantiated in various in vivo models. In carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats, a novel quinazoline derivative demonstrated dose-dependent inhibition of both acute and chronic inflammation. jneonatalsurg.com The efficacy of a 50 mg/kg dose was comparable to the standard anti-inflammatory drug, indomethacin. jneonatalsurg.com Another study on 4-nitrostyryl- and 4-hydroxystyryl-substituted quinazolinones showed a significant reduction in edema volume, ranging from 62.2% to 80.7%. mdpi.com Furthermore, 3-naphthalene-substituted quinazolinone derivatives exhibited anti-inflammatory activity with 19.69–59.61% inhibition at a 50 mg/kg dose. mdpi.com In a murine model of colitis, a quinazolin-4(3H)-one derivative showed a dose-dependent effect in improving colitis symptoms and reducing colonic inflammation. scilit.com

Anticonvulsant Activity

Several derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. In studies using maximal electroshock (MES) and pentylenetetrazol (scMet) seizure threshold tests in mice, a number of substituted 3,4-dihydro-4-oxoquinazolines and azaquinazolones demonstrated anticonvulsant activity. nih.gov Notably, the azaquinazolones were identified as having the most significant effects. nih.gov Further research into isatin-based derivatives, which can be conceptually related to the quinazoline scaffold, has also yielded promising results. In one study, all methoxylated derivatives of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide showed significant anti-seizure activity in the MES model, with some also demonstrating potent activity against pentylenetetrazol-induced convulsions. nih.gov

Antiviral and Anti-HIV Effects

The quinazoline framework has been a basis for the development of antiviral agents. While direct studies on this compound are limited, related derivatives have shown promise. For instance, new benzimidazolyl diketo acid derivatives, which share a keto acid feature, were designed as inhibitors of HIV-1 integrase. nih.gov Many of these compounds exhibited good anti-HIV-1 activity with EC50 values in the range of 40-90 µM and without significant cytotoxicity. nih.gov The anti-HIV activity of these compounds is thought to stem from their ability to chelate Mg2+ ions in the active site of the HIV integrase enzyme. nih.gov Other research has focused on synthesizing novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones, which were also tested for their anti-HIV and antibacterial activities. researchgate.net

Antimalarial Investigations

The 4-quinazolinone core structure is present in febrifugine, a natural product with known antimalarial properties. nih.gov This has prompted investigations into synthetic quinazolinone derivatives as potential antimalarial agents. A series of 2,3-substituted quinazolin-4(3H)-one derivatives were designed based on febrifugine's structure and showed antimalarial activity against Plasmodium berghei in mice. nih.gov It is believed that the 4-quinazolinone moiety is essential for this activity. nih.gov Other studies have synthesized novel quinazolinone-4 derivatives containing arylsulfonamide fragments, which demonstrated high antimalarial activity in vitro against Plasmodium falciparum when compared to chloroquine. researchgate.net

Analgesic Effects

The analgesic potential of quinazoline derivatives has been explored in various pain models. A study on 4-[4-oxo-(4H)-quinazolin-3-yl]-benzoic acid (PK-66 compound), a close structural analog, established its analgesic effect in models of somatic and neuropathic pain. nih.gov The mechanism of its analgesic action was found to involve the adrenergic system (specifically alpha-2 adrenergic receptors), the dopaminergic system, and the GABAergic system, but not opioid receptors. nih.gov In another study, a novel quinazoline derivative significantly reduced writhing in the acetic acid-induced writhing test in mice, indicating peripheral analgesic activity, and increased latency in the hot plate test, suggesting central analgesic effects. jneonatalsurg.com Furthermore, some novel isoxazole-coupled quinazolinone derivatives displayed mild-to-strong analgesic activity in the tail-flick test. mdpi.com

Antidiabetic and Antihyperglycemic Activity

The quinazolinone nucleus is a prominent structural motif in the design of novel antihyperglycemic agents. ekb.eg Diabetes mellitus is a chronic metabolic condition marked by persistently high blood sugar levels, which can lead to severe damage to vital organs. ekb.egekb.eg The primary goal of treatment is to lower blood glucose and manage complications. ekb.eg Quinazolinone derivatives have been identified as effective and versatile starting points for developing a wide range of bioactive compounds aimed at treating diabetes. ekb.egekb.eg

Research has explored various mechanisms through which these derivatives exert their effects. One study focused on the synthesis of novel quinazolin-4(3H)-one heterocycles and evaluated their ability to inhibit the non-enzymatic glycosylation of hemoglobin, a key process in diabetic complications. documentsdelivered.com The results indicated that a lower concentration of glycosylated hemoglobin corresponds to lower blood glucose. documentsdelivered.com Another series of 2,3-dihydroquinazolin-4(1H)-ones, derived from pyrazol-4-carbaldehyde and anilines, were found to possess α-glucosidase inhibitory activity, which helps in controlling blood sugar levels. nih.gov Specifically, compounds 4j and 4l from this series were noted for their ability to reduce blood sugar. nih.gov

Furthermore, hybrid molecules combining the quinazolinone scaffold with other pharmacophores have shown promise. Quinazoline-4(3H)-one sulfonylurea hybrids have been developed as dual agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Sulfonylurea Receptor (SUR), demonstrating potent antihyperglycemic activity in preclinical models. ekb.eg

| Compound Series/Derivative | Biological Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one heterocycles (e.g., Compound 3m) | Non-enzymatic glycosylation of hemoglobin | Compound 3m showed good inhibition with an IC50 value of 35.91±0.82 µg/mL, comparable to the standard alpha-tocopherol. | documentsdelivered.comresearchgate.net |

| 2,3-Dihydroquinazolin-4(1H)-ones (e.g., Compounds 4j, 4l) | α-glucosidase inhibition / Blood sugar reduction | Compounds 4j and 4l were found to uniquely reduce blood sugar levels. Compounds 4h and 4i showed the strongest α-glucosidase inhibitory potential. | nih.gov |

| Quinazoline-4(3H)-one sulfonylurea hybrids (e.g., Compounds 5a-c) | PPARγ and SUR agonists | Compounds 5a, 5b, and 5c demonstrated potent activity, reducing blood glucose levels by 40.43%, 46.42%, and 41.23%, respectively. | ekb.eg |

Immunomodulatory Effects, including Immunosuppression

Derivatives of the quinazoline scaffold have demonstrated notable immunomodulatory and immunosuppressive activities. These effects are often linked to their ability to interfere with critical signaling pathways in immune cells.

One prominent derivative, N4-(4-phenoxyphenethyl)quinazoline-4,6-diamine (also known as EVP4593), has been identified as a highly potent and specific inhibitor of mitochondrial complex I. nih.govnih.gov While its primary reported effect is on mitochondrial respiration, this activity has implications for immune cell function. nih.gov This compound was also reported to be an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a central regulator of inflammatory and immune responses. nih.gov Separately, fluoroquinolones, a different class of compounds, are known to modulate the immune system by affecting cytokine synthesis and influencing transcription factors like NF-κB. nih.gov The action of quinazoline derivatives on the NF-κB pathway suggests a mechanism for their observed immunomodulatory effects.

Quorum Sensing Inhibition in Pathogenic Bacteria (e.g., Pseudomonas aeruginosa PqsR Antagonism)

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including virulence factor production and biofilm formation. nih.govyoutube.com The Pseudomonas aeruginosa QS system, which uses quinolone signals, is a key regulator of its pathogenicity. nih.gov Disrupting this system, a strategy known as quorum quenching, is a promising anti-virulence approach. nih.gov

The quinazolinone scaffold is particularly well-suited for this purpose as it mimics the natural quinolone signals, such as PQS (Pseudomonas quinolone signal), allowing it to act as an antagonist for the transcriptional regulator PqsR. researchgate.netnih.gov By binding to PqsR, these inhibitors can block the expression of numerous virulence genes. acs.org

Several studies have reported the design and synthesis of quinazolinone derivatives as potent PqsR antagonists. acs.orgwhiterose.ac.uk A virtual screening effort led to the identification of 2-(4-((3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropyl)amino)phenyl)acetonitrile (Compound 1) as a hit with an IC50 of 13.1 µM. acs.org Further optimization of this structure resulted in (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile (Compound 61), which demonstrated a significantly improved IC50 of 1 µM. acs.orgnih.govresearchgate.net This compound was shown to effectively reduce the production of the PqsR-regulated virulence factor pyocyanin (B1662382) in multiple P. aeruginosa strains. acs.orgwhiterose.ac.uk

| Compound | Target | Activity (IC50) | Key Findings | Reference |

|---|---|---|---|---|

| 2-(4-((3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropyl)amino)phenyl)acetonitrile | PqsR in P. aeruginosa | 13.1 ± 0.6 µM | Initial hit identified through virtual screening. | acs.org |

| (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile | PqsR in P. aeruginosa | 1 µM | Optimized derivative with potent inhibition of the PqsA promoter. | acs.orgnih.govresearchgate.net |

| 6-chloro-3((2-pentylthiazol-4-yl)methyl)quinazolin-4(3H)-one | PqsR in P. aeruginosa | < 300 nM | Demonstrated high potency in a whole-cell bioreporter assay. | researchgate.net |

| 6-chloro-3((2-hexylthiazol-4-yl)methyl)quinazolin-4(3H)-one | PqsR in P. aeruginosa | < 300 nM | Showed high potency and attenuated pyocyanin production. | researchgate.net |

| Compound 6b (a 3-substituted quinazolinone) | Pqs system in P. aeruginosa | 73.4% inhibition at 100 µM | Showed highest pqs inhibitory activity in its series with no bacterial growth inhibition. | nih.gov |

Enzyme Inhibition and Other Specific Bioactivities

Thymidylate synthase (TS) is a crucial enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. nih.gov This makes TS a key target for anticancer therapies. researchgate.net Nonclassical quinazoline antifolates, which replace the glutamic acid moiety of classical inhibitors with more lipophilic groups, have been developed as potent TS inhibitors. researchgate.netnih.govacs.org

Research has described two series of such nonclassical inhibitors based on the quinazolinone structure. nih.govacs.org The first series, derivatives of 10-propargyl-5,8-dideazafolic acid, were found to be potent inhibitors of L1210 TS, with IC50 values ranging from 0.51 to 11.5 µM. nih.gov The analogous 2-desamino derivatives also showed significant, though somewhat reduced, TS inhibition. nih.gov The growth inhibitory effects of these compounds on cancer cells could be reversed by the addition of thymidine, confirming that TS was the primary target. nih.govacs.org These findings indicate that the glutamate (B1630785) moiety is not an absolute requirement for potent TS inhibition. nih.gov

| Compound Series | Target Enzyme | Activity Range (IC50) | Reference |

|---|---|---|---|

| 2-Amino-10-propargyl-5,8-dideazafolic acid derivatives | L1210 Thymidylate Synthase | 0.51 - 11.5 µM | nih.gov |

| 2-Desamino-10-propargyl-5,8-dideazafolic acid derivatives | L1210 Thymidylate Synthase | Showed significant, but diminished, inhibition compared to the 2-amino series. | nih.govacs.org |

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair processes. benthamdirect.comresearchgate.net Inhibiting PARP is a targeted anticancer strategy, especially for cancers with deficiencies in other DNA repair pathways, like those with BRCA mutations. rsc.org The quinazolinone scaffold has been successfully utilized as a bioisostere for the phthalazinone core of established PARP inhibitors like Olaparib. rsc.orgijmphs.com

Several series of quinazolinone derivatives have been synthesized and evaluated as PARP-1 inhibitors. benthamdirect.comrsc.orgnih.gov In one study, a series of quinazolinone-based derivatives were designed, and compound 12c was found to be the most potent, with an IC50 of 27.89 nM, which is comparable to the reference drug Olaparib (IC50 = 30.38 nM). rsc.org Another study involving in silico screening of synthesized quinazolinone derivatives found that compound SVA-11 exhibited a maximum dock score of -10.421, suggesting a strong affinity for the PARP-1 active site, superior to the reference drug Veliparib. benthamdirect.com Further research on 2-alkyl/aryl-8-substituted-quinazoline-4-ones identified compound (S) as having potent selectivity and cytotoxicity against PARP-1 with an IC50 of 49 µM. nih.gov

| Compound | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 12c | PARP-1 | 27.89 nM | rsc.org |

| Compound (S) | PARP-1 | 49 µM | nih.gov |

| Compound (U) | PARP-1 / PARP-2 | 13.3 nM (PARP-1), 67.8 nM (PARP-2) | nih.gov |

| SVA-11 | PARP-1 | Dock score: -10.421 (in silico) | benthamdirect.com |

Protein tyrosine kinases (TKs) are a large family of enzymes that play a critical role in cellular signal transduction pathways regulating growth, differentiation, and survival. nih.govfrontiersin.org Dysregulation of TK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. mdpi.com The 4-anilinoquinazoline (B1210976) structure is the foundation for several FDA-approved tyrosine kinase inhibitors (TKIs), including gefitinib (B1684475) and erlotinib, which primarily target the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com

Numerous studies have focused on developing novel quinazolin-4(3H)-one derivatives as potent and selective TKIs. mdpi.comtandfonline.com One study designed and synthesized two series of EGFR-TKIs with the quinazolinone core, identifying 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (Compound 8b) as the most potent, with an IC50 value of 1.37 nM against EGFR-TK. nih.gov Another investigation evaluated a series of derivatives against multiple tyrosine kinases. tandfonline.com In this series, compounds 2i and 3i showed potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and EGFR. tandfonline.com Specifically, compound 2i had an IC50 of 0.21 µM against EGFR. tandfonline.com These findings underscore the potential of the quinazolinone scaffold in developing next-generation multitargeted kinase inhibitors for cancer therapy. tandfonline.comekb.eg

| Compound | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b) | EGFR-TK | 1.37 nM | nih.gov |

| Compound 2i | CDK2 | 0.31 µM | tandfonline.com |

| HER2 | 0.29 µM | tandfonline.com | |

| EGFR | 0.21 µM | tandfonline.com | |

| VEGFR2 | 0.45 µM | tandfonline.com | |

| Compound 3i | CDK2 | 0.42 µM | tandfonline.com |

| HER2 | 0.33 µM | tandfonline.com | |

| EGFR | 0.29 µM | tandfonline.com | |

| VEGFR2 | 0.51 µM | tandfonline.com |

AKT Inhibition

There is currently no direct scientific evidence available to confirm or quantify the AKT inhibition activity of this compound. Research into the biological effects of this specific compound is not yet comprehensive enough to provide data on its potential interaction with the AKT signaling pathway.

Elastase Inhibition and Antioxidant Capacity

Detailed studies concerning the elastase inhibition and antioxidant capacity of this compound have not been reported in the accessible scientific literature. Consequently, no data tables or specific research findings on these biological activities can be provided for this compound.

Structure Activity Relationship Sar Investigations of 4 4 Oxoquinazolin 3 4h Yl Butanoic Acid Analogs

Influence of Substitutions at Position 2 of the Quinazolinone Ring on Bioactivity

The substituent at the C-2 position of the quinazolinone ring plays a pivotal role in modulating the biological profile of the resulting analogs. Modifications at this position have been shown to significantly impact potency and selectivity for various targets.

The introduction of diverse moieties, ranging from simple alkyl groups to complex aryl and heterocyclic systems, at the 2-position has led to the discovery of compounds with significant bioactivities. For instance, the presence of a phenyl substituent at the 2-position has been linked to the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. jst.vn Further studies on 2-aryl-substituted quinazolines have confirmed their moderate antiproliferative potency against various cancer cell lines. nih.gov

Heterocyclic substitutions have also proven to be a fruitful strategy. The incorporation of a pyrazolyl moiety at the 2-position, for example, has been shown to yield compounds with significant antimicrobial activity. nih.gov In the realm of anticancer research, analogs featuring an oxa-heteroaryl scaffold at position 2, particularly with halogen substitutions on the appended phenyl ring, have demonstrated activity against breast cancer cell lines. nih.gov

| Substituent at Position 2 | Type | Observed Bioactivity | Reference |

|---|---|---|---|

| Phenyl | Aryl | PARP-1 Inhibition | jst.vn |

| 2-Methoxyphenyl | Aryl | Antiproliferative | nih.gov |

| Pyrazolyl | Heterocycle | Antimicrobial | nih.gov |

| Halogenated Phenyl-Oxa-Heteroaryl | Heterocycle | Anticancer (Breast Cancer) | nih.gov |

| Furan-2-yl | Heterocycle | Anticancer (Ovarian) | nih.gov |

Smaller functional groups at the C-2 position, such as methyl, amine, and thiol groups, are considered essential for certain biological activities. nih.gov The presence of a methyl group is a common feature in many bioactive quinazolinones. nih.govnih.gov

Similarly, the introduction of an amine group at this position is a key strategy. For instance, a novel series of analgesics and anti-anxiety agents was developed from a 3-alkyl amino quinazolin-4-(3H)-one derivative where a phenyl group was substituted at the 2nd position. researchgate.net Thiol (-SH) and substituted-thiol groups have also been extensively investigated. A series of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate (B8719985) side chain at the C2-position were synthesized and evaluated for their antiproliferative activities, with some compounds showing potent effects against colon cancer cell lines. nih.gov

| Substituent at Position 2 | Type | Observed Bioactivity | Reference |

|---|---|---|---|

| Methyl | Small Functional Group | Antimicrobial, Anticonvulsant | nih.govnih.gov |

| Amine | Small Functional Group | Antimicrobial | nih.gov |

| Thiol / Mercapto | Small Functional Group | Antimicrobial | nih.gov |

| Dithiocarbamate side chain | Substituted Thiol | Antiproliferative (Colon Cancer) | nih.gov |

Impact of the Butanoic Acid Side Chain and its Modifications at Position 3

The N-3 position of the quinazolinone scaffold is another critical site for modification. The butanoic acid chain in the parent compound provides a versatile anchor for altering properties such as solubility, lipophilicity, and receptor interaction.

The length of the alkyl acid side chain at the N-3 position is a determinant of biological activity. Studies on related quinazolinone derivatives have shown that altering the carbon chain length can significantly impact potency. For example, in a series of dual EGFR/HER2 inhibitors, a four-carbon linker was found to be optimal for the highest dual inhibitory activity. nih.gov In another study, the synthesis of dual-target inhibitors for BRD4 and PARP1 involved reacting precursors with various dibromoalkanes, demonstrating the utility of varying the N-3 side chain length to optimize activity. nih.gov

The terminal carboxylic acid group is a key pharmacophoric feature, often involved in hydrogen bonding with biological targets. However, its acidic nature can sometimes lead to poor pharmacokinetic properties, such as limited membrane permeability. researchgate.netresearchgate.net To overcome this, researchers often replace the carboxylic acid with bioisosteres—functional groups with similar physical or chemical properties. Common bioisosteric replacements include tetrazoles, hydroxamic acids, and N-acylsulfonamides. researchgate.netresearchgate.nethyphadiscovery.comnih.gov For instance, the replacement of an amide linkage (a related functional group) with a 1,2,3-triazole ring in a series of quinolone ligands resulted in compounds with improved water solubility while maintaining high affinity for the target receptor. nih.gov In another example, replacing a carboxylic acid with a 2,2,2-trifluoroethan-1-ol group was explored to enhance brain penetration of drug candidates. nih.gov

| Modification of N-3 Side Chain | Rationale / Effect | Example Bioisosteres | Reference |

|---|---|---|---|

| Varying Alkyl Chain Length | Optimizes fit into binding pockets and modulates potency. | Two, three, or four-carbon linkers. | nih.govnih.gov |

| Terminal Group Modification | Improves pharmacokinetic properties (e.g., solubility, membrane permeability). | Tetrazole, Hydroxamic Acid, N-Acylsulfonamide, Trifluoroethanol. | hyphadiscovery.comnih.govnih.gov |

The introduction of chiral centers into a drug molecule is a well-established strategy for optimizing its pharmacological profile. The differential interaction of enantiomers or diastereomers with chiral biological targets (like enzymes and receptors) can lead to significant differences in activity, metabolism, and toxicity.

Effects of Substitutions on the Fused Benzene Ring (Positions 5, 6, 7, 8)

SAR studies have revealed that positions 6 and 8 are particularly significant for various pharmacological activities. nih.gov Specifically, the presence of halogen atoms, such as iodine, at positions 6 and 8 has been shown to significantly enhance antibacterial activity. nih.gov Nitration, an electrophilic substitution reaction, is known to occur preferentially at position 6. scispace.com In other studies, the introduction of a 7-chloro substituent was found to be favorable for anticonvulsant activity. nih.gov Furthermore, substitution at the 5-position has been shown to influence potency in a series of histamine (B1213489) H3 receptor inverse agonists. drugbank.com

| Position on Benzene Ring | Substituent | Observed Bioactivity / Effect | Reference |

|---|---|---|---|

| Position 5 | Various | Influences potency for H3 receptor inverse agonism. | drugbank.com |

| Position 6 | Halogen (Iodo) | Improved antimicrobial activity. | nih.gov |

| Position 6 | Nitro | Common site for electrophilic substitution. | scispace.com |

| Position 7 | Halogen (Chloro) | Favorable for anticonvulsant activity. | nih.gov |

| Position 8 | Halogen (Iodo) | Improved antimicrobial activity. | nih.gov |

Role of Halogenation

The introduction of halogen atoms into the structure of quinazolinone analogs is a common strategy to modulate their physicochemical properties and enhance biological activity. Halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions with target proteins. For instance, research into related quinazolinone derivatives has demonstrated the positive impact of halogen substitution. One study reported that a derivative containing a 4-fluorophenyl group, specifically (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methyl 4-(4-fluorophenyl)piperazine-1-carbodithioate, exhibited significant inhibitory activity against human myelogenous leukemia K562 cells. researchgate.net Similarly, the use of dichlorophenyl groups is a recurring theme in the design of biologically active butanoic acid derivatives, such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid. mdpi.com This suggests that strategic placement of halogens on the quinazolinone scaffold or associated aryl rings can be a viable approach to improving the pharmacological profile of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid analogs.

Table 1: Examples of Halogenated Compounds in Related Scaffolds

| Compound Name | Key Structural Feature | Observed Biological Context | Reference |

| (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methyl 4-(4-fluorophenyl)piperazine-1-carbodithioate | Fluorophenyl group | Antitumor activity against K562 cells | researchgate.net |

| 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Dichlorophenyl group | Intermediate for heterocyclic synthesis | mdpi.com |

| 4-[(2,4-dichlorophenyl)carbamoyl]butanoic Acid | Dichlorophenyl group | Building block for supramolecular structures | mdpi.com |

Influence of Hydroxyl and Other Polar Substituents

Polar substituents, including hydroxyl, alkoxy, and sulfonic acid groups, can significantly enhance the biological activity of quinazolinone derivatives by forming key interactions, such as hydrogen bonds, with target receptors. Studies on analogous chemical structures underscore the importance of these groups. For example, in a series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids developed as antiallergy agents, the introduction of alkoxy and alkylthio groups at the 6- or 8-positions of the quinazolinone ring resulted in highly potent compounds. nih.gov Further research into other related heterocyclic compounds has shown that the addition of hydroxyl groups can lead to a dramatic increase in activity. nih.gov The synthesis of quinazolinone derivatives bearing sulfonic acid groups also highlights the exploration of polar functionalities to modulate compound properties. nih.gov These findings collectively suggest that incorporating hydroxyl or other polar functional groups into the this compound structure is a promising strategy for developing analogs with improved, targeted efficacy.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and evaluation of novel therapeutic agents. Methodologies such as ligand- and structure-based drug design, molecular simulations, and virtual screening are routinely applied to understand and predict the SAR of compounds like this compound.

Ligand-based and Structure-based Drug Design Methodologies

Drug design strategies are broadly categorized as either structure-based or ligand-based. Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, often determined through X-ray crystallography or NMR. nih.gov This approach allows for the rational design of inhibitors by analyzing the target's binding site. Molecular docking, a key SBDD technique, was used to investigate the binding of novel quinazolinone derivatives to the active site of the AKT1 protein, a crucial target in cancer therapy. nih.gov

Conversely, ligand-based drug design (LBDD) is employed when the 3D structure of the target is unknown. This method utilizes the chemical and structural information from a set of known active ligands to build a predictive model. researchgate.net A notable application of LBDD involved the development of a Quantitative Structure-Activity Relationship (QSAR) model for a series of quinazolin-4(3H)-one derivatives, which was then used to design new molecules with potentially enhanced anti-breast cancer activity. researchgate.net

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand and its protein target at an atomic level. nih.gov Docking predicts the most likely binding pose of a ligand in the active site, while MD simulations provide insights into the stability and dynamic behavior of the ligand-protein complex over time.

These techniques have been successfully applied to quinazolinone derivatives. In one study, docking, Prime MM-GBSA binding energy calculations, and 100-nanosecond MD simulations were used to evaluate quinazolinone derivatives as dual inhibitors of PARP1 and STAT3. nih.gov The simulations helped identify the most promising inhibitor by analyzing the dynamic behavior of the complex. nih.gov In another example, molecular docking was employed to explore the probable binding modes of newly synthesized quinazolinone-based PARP-1 inhibitors, providing a rationale for their observed activity. rsc.org

In Silico Screening and Virtual Library Design

In silico screening and virtual library design represent a highly efficient approach to discovering novel lead compounds. This process involves the computational generation of a large, diverse library of chemical structures based on a core scaffold, followed by a filtering process using docking or other computational models to select a small subset of promising candidates for synthesis and biological testing.

This strategy has been effectively used for quinazolinone-related structures. For instance, a virtual library of 118 novel Cycloalka[d]quinazoline-2,4dione−Benzoxazinone analogs was designed and screened using a 3D-QSAR pharmacophore model, resulting in the identification of 28 promising new herbicidal candidates. journaljpri.com Similarly, in silico screening of quinazolinone derivatives was performed to prioritize molecules for synthesis as potential dihydrofolate reductase (DHFR) inhibitors for anticancer activity. researchgate.net These approaches significantly accelerate the drug discovery pipeline by focusing resources on compounds with the highest probability of success.

Development of Predictive SAR Models for Targeted Pharmacological Responses

Predictive SAR models, most notably QSAR models, are mathematical equations that correlate the chemical structure of a compound with its biological activity. These models are invaluable for predicting the potency of novel analogs and for guiding the rational design of more effective therapeutic agents. rsc.org

Several studies have successfully developed and applied QSAR models to quinazolinone derivatives.

A QSAR model was developed for a series of quinazolin-4(3H)-ones to predict their inhibitory capacity against breast cancer cells, enabling the design of more potent molecules. researchgate.net

In the development of new PARP-1 inhibitors, a computational QSAR study was performed on a series of quinazolinone derivatives to understand the structural requirements for activity. rsc.org

A highly predictive 3D-QSAR model was established for a series of Protoporphyrinogen IX Oxidase (PPO) inhibitors based on a quinazolinone scaffold. The resulting linear correlation (pKiexp = -0.1664 × ΔΔGcom + 8.306, with R² = 0.94) was subsequently used to predict the inhibitory constants of a newly designed virtual library of analogs, identifying a candidate predicted to be 22 times more active than the best compound in the training set. journaljpri.com

Table 2: Application of Computational Models in Quinazolinone Analog Research

| Research Area | Computational Method(s) | Key Finding/Application | Reference |

| Anticancer (PARP-1) | Molecular Docking, QSAR, ADMET | Exploration of binding modes and development of predictive models for antitumor activity. | rsc.org |

| Anticancer (AKT1) | Molecular Docking | Identification of potential inhibitors against human AKT1 protein from a series of synthesized compounds. | nih.gov |

| Herbicidal (PPO) | 3D-QSAR, Virtual Screening | Development of a predictive QSAR model to screen a virtual library and identify highly potent novel analogs. | journaljpri.com |

| Anticancer (Breast) | QSAR, Ligand-Based Design | Design of more potent quinazolin-4(3H)-one molecules as breast cancer inhibitors. | researchgate.net |

| Anticancer (PARP1/STAT3) | Docking, MD Simulations, MM-GBSA | Identification of a potent dual inhibitor and analysis of its dynamic binding behavior. | nih.gov |

Mechanistic Investigations of 4 4 Oxoquinazolin 3 4h Yl Butanoic Acid and Active Analogs

Identification of Cellular and Molecular Targets

The diverse biological activities of quinazolinone derivatives stem from their ability to interact with multiple molecular targets in both prokaryotic and eukaryotic cells.

A key antibacterial mechanism for some quinazolinone analogs is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Specifically, the subunit B of DNA gyrase (GyrB) has been identified as a promising target that has not yet been exploited by clinically approved antibiotics. ekb.eg

Through a combination of computer-aided screening and in vitro biological evaluation, a novel class of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides has been identified as potent GyrB inhibitors. ekb.egnih.gov A notable hit compound, AG-690/11765367 (referred to as f1), which contains a 4-oxoquinazolin moiety, was found to be a moderate inhibitor of S. aureus GyrB with a half-maximal inhibitory concentration (IC₅₀) of 1.21 µM. ekb.egnih.gov Further structure-activity relationship (SAR) studies led to the synthesis of more potent derivatives. nih.gov Among these, compounds f4 and f14 emerged as the most powerful S. aureus GyrB inhibitors, demonstrating significantly improved potency. nih.gov The predicted binding mode suggests that water-mediated interactions involving the carbonyl group of the 4-oxoquinazolin moiety are relevant for the bioactivity. ekb.egnih.gov

Table 1: Inhibition of S. aureus GyrB by Quinazolinone Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| f1 (AG-690/11765367) | 1.21 |

| f4 | 0.31 |

| f14 | 0.28 |

Data sourced from studies on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides. nih.gov

Penicillin-binding proteins (PBPs) are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, making them the primary targets for β-lactam antibiotics. nih.govmdpi.com Bacteria can develop resistance by producing low-affinity PBPs. nih.gov While various non-β-lactam inhibitors targeting PBPs have been explored to counteract this resistance, current research has not extensively documented direct interactions between 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid or its close analogs and penicillin-binding proteins.

Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates virulence and biofilm formation, making it an attractive target for anti-virulence therapies. nih.gov In Pseudomonas aeruginosa, the pqs system utilizes 2-alkyl-4-quinolone signal molecules that bind to the transcriptional regulator PqsR (also known as MvfR). nih.govacs.org

The structural similarity between the native quinolone signals and the quinazolinone core has led to the development of potent quinazolin-4(3H)-one derived PqsR antagonists. whiterose.ac.ukacs.org These compounds act as quorum quenchers by preventing the signal molecules from binding to and activating PqsR. acs.orgwhiterose.ac.uk An optimized hit, compound 61 ((R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile), was found to inhibit the PqsR-controlled promoter with an IC₅₀ of 1 µM and bind to the PqsR ligand-binding domain with a dissociation constant (Kd) of 10 nM. nih.govwhiterose.ac.ukacs.org This antagonism effectively reduces the production of virulence factors, such as pyocyanin (B1662382), and can potentiate the efficacy of conventional antibiotics like ciprofloxacin. nih.govwhiterose.ac.uk

In eukaryotic cells, quinazoline (B50416) derivatives are well-established as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. nih.govmdpi.com

Tyrosine Kinases: Many quinazoline-based compounds function as ATP-competitive inhibitors of tyrosine kinases. mdpi.com Analogs have shown potent inhibitory activity against multiple receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govdiva-portal.orgnih.gov For example, certain quinazolin-4(3H)-one derivatives exhibit excellent, low-micromolar inhibitory activity against both EGFR and HER2. diva-portal.org The 4-anilinoquinazoline (B1210976) moiety is a common feature in these inhibitors, binding to the ATP site of the kinase. mdpi.com

AKT (Protein Kinase B): The PI3K/AKT/mTOR signaling pathway is a central regulator of cell survival, proliferation, and apoptosis that is frequently overactive in cancer. nih.govnih.gov Quinazoline derivatives have been developed as potent inhibitors of this pathway. nih.govresearchgate.net One such quinazoline-based molecule, referred to as RLX, was shown to suppress the PI3K/Akt/FoxO3a signaling cascade in colon cancer models. nih.gov Other 4-aminoquinazoline derivatives selectively inhibit the PI3Kα isoform with nanomolar potency (e.g., compound 6b, IC₅₀ = 13.6 nM), subsequently blocking the activation of AKT. nih.gov

Other Kinases: The inhibitory action of quinazolinones extends to other kinase families. Analogs have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinase A, a protein involved in mitotic regulation. diva-portal.orgmdpi.com A derivative, BIQO-19, was identified as an effective Aurora Kinase A inhibitor in non-small cell lung cancer cells. mdpi.com

Table 2: Kinase Inhibitory Activity of Various Quinazolinone Analogs

| Kinase Target | Compound Type | Reported Activity (IC₅₀) |

|---|---|---|

| EGFR | Quinazolin-4(3H)-one derivative (2i) | 0.097 µM |

| HER2 | Quinazolin-4(3H)-one derivative (2h) | 0.121 µM |

| PI3Kα | 4-aminoquinazoline derivative (6b) | 13.6 nM |

| PqsR | Quinazolin-4(3H)-one derivative (61) | 1.0 µM |

| Aurora Kinase A | Quinazolin-4(3H)-one derivative (BIQO-19) | Antiproliferative effects demonstrated |

| S. aureus GyrB | N-quinazolinone derivative (f14) | 0.28 µM |

This table compiles data from multiple studies on different quinazoline analogs. nih.govdiva-portal.orgnih.govmdpi.com

Elucidation of Intracellular Signaling Pathway Interferences

By inhibiting key molecular targets, this compound and its analogs can profoundly interfere with major intracellular signaling pathways.

The inhibition of the PI3K/AKT pathway is a prime example of such interference. nih.gov By suppressing PI3Kα kinase activity, quinazoline derivatives prevent the downstream phosphorylation and activation of AKT. nih.gov This blockade disrupts signals promoting cell survival and proliferation, leading to cell cycle arrest, typically at the G1 phase, and the induction of apoptosis through the mitochondrial-dependent pathway. nih.gov Furthermore, some quinazolinone-based hydroxamic acid derivatives have been shown to inhibit signaling pathways mediated by histone deacetylase and phosphoinositide 3-kinase. mdpi.com

In a different context, quinazolin-4-one derivatives have been identified as non-competitive antagonists of NMDA receptors, indicating an ability to interfere with glutamatergic signaling in the central nervous system.

Studies on Cellular Uptake, Metabolism, and Intracellular Distribution

The therapeutic efficacy of a compound is dependent on its ability to reach its intracellular target. Studies on the pharmacokinetic properties of quinazoline derivatives provide insight into their absorption, distribution, metabolism, and excretion (ADMET).

Pharmacokinetic profiling of certain quinazoline derivatives shows moderate to low Caco-2 permeability, suggesting variable intestinal absorption. nih.gov However, some analogs exhibit a high predicted volume of distribution (VDs), indicating they are likely to distribute into tissues. nih.gov The metabolic stability of these compounds can be favorable; for instance, the GyrB inhibitor f1 was found to be metabolically stable in mouse studies. nih.gov

Studies on 4-oxo-4-(3-pyridyl)butanoic acid, a structural analog of the title compound's side chain, offer a model for its metabolism. This pyridyl analog is a known metabolite of nicotine (B1678760) found in human urine, indicating it can be absorbed and processed in the body. nih.gov A major metabolic pathway involves the reduction of the keto group to a hydroxyl group, converting the keto acid into the corresponding hydroxy acid. nih.gov This suggests that the butanoic acid side chain of this compound is likely susceptible to similar metabolic transformations.

Analysis of Resistance Mechanisms and Strategies for Mitigation

Resistance to quinazolinone-based inhibitors, such as analogues of this compound, is a multifaceted issue that can arise from various molecular changes within cancer cells. Understanding these mechanisms is crucial for the development of strategies to overcome or circumvent resistance, thereby extending the therapeutic benefit of these agents.

Key Mechanisms of Acquired Resistance to Quinazolinone-Based PARP Inhibitors:

| Mechanism Category | Specific Mechanism | Description |

| Restoration of DNA Repair | Reactivation of Homologous Recombination (HR) | Secondary mutations in genes like BRCA1 and BRCA2 can restore their function, thereby re-establishing the homologous recombination repair pathway. tandfonline.comaacrjournals.orgmdpi.com This negates the synthetic lethality induced by PARP inhibitors in HR-deficient cells. aacrjournals.org Epigenetic modifications, such as the reversal of BRCA1 promoter methylation, can also lead to the re-expression of functional HR proteins. nih.govnih.gov |

| Stabilization of Replication Forks | Cancer cells can develop mechanisms to protect stalled replication forks from degradation, a key event in the cytotoxic action of PARP inhibitors. mdpi.commdpi.comnih.gov This can occur through the downregulation of nucleases that would normally degrade these forks. nih.gov | |

| Altered Drug Efflux | Increased P-glycoprotein (P-gp) Expression | Overexpression of drug efflux pumps, particularly P-glycoprotein (also known as ABCB1), can actively transport quinazolinone-based inhibitors out of the cancer cell, reducing the intracellular drug concentration to sub-therapeutic levels. mdpi.comnih.govmdpi.com |

| Target Alteration | Changes in PARP1 Enzyme | Mutations in the PARP1 gene can lead to alterations in the enzyme structure, reducing the binding affinity of the inhibitor. tandfonline.com Additionally, downregulation of PARP1 expression can decrease the amount of enzyme available to be "trapped" on the DNA by the inhibitor, a crucial aspect of its mechanism of action. aacrjournals.org |

| Loss of PARG Activity | The loss of poly(ADP-ribose) glycohydrolase (PARG) activity can lead to an accumulation of PARylation, which can counteract the effects of PARP inhibition and reduce the trapping of PARP1 at sites of DNA damage. nih.govmdpi.commdpi.com |

Strategies for Mitigation of Resistance:

The emergence of these resistance mechanisms has spurred the investigation of various strategies to either prevent their development or to treat tumors that have become resistant. These strategies often involve combination therapies designed to target the specific resistance pathway.

Table of Investigated Mitigation Strategies:

| Strategy | Rationale | Examples of Combination Agents | Relevant Clinical Trials (Illustrative) |

| Targeting Restored HR | Inhibit alternative DNA damage response (DDR) pathways to re-induce synthetic lethality. | ATR inhibitors, WEE1 inhibitors, CHK1 inhibitors. mdpi.comresearchgate.netresearchgate.net | NCT04197713, NCT02502266. mdpi.com |

| Overcoming Drug Efflux | Inhibit the function of P-glycoprotein to increase intracellular concentration of the primary drug. | P-glycoprotein inhibitors (e.g., verapamil, tariquidar). mdpi.comresearchgate.netnih.gov | Preclinical and early phase clinical investigations. |

| Enhancing DNA Damage | Combine with agents that also cause DNA damage to overwhelm the cancer cell's repair capacity. | Platinum-based chemotherapy, anti-angiogenic agents (which can induce hypoxia and thus inhibit HR). mdpi.comnih.gov | PAOLA-1/ENGOT-ov25 (NCT02477644). mdpi.com |

| Modulating the Tumor Microenvironment | Use immunotherapy to leverage the genomic instability caused by PARP inhibitors. | Immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). researchgate.netresearchgate.net | Multiple ongoing trials investigating various combinations. |

| Developing Novel Inhibitors | Design next-generation inhibitors that are less susceptible to known resistance mechanisms. | Selective PARP1 inhibitors with potentially different binding modes or improved trapping efficiency. tandfonline.com | Preclinical development and early clinical trials. |

Based on a comprehensive search of available scientific literature, detailed pre-clinical evaluation data for the specific chemical compound This compound is not publicly available. While the quinazolinone chemical scaffold is of significant interest in medicinal chemistry and has been investigated for a wide range of therapeutic properties, including antibacterial, anti-inflammatory, and antidiabetic activities, specific research findings pertaining to the in vitro and in vivo efficacy of this compound, as per the requested outline, could not be located.

The conducted searches did not yield any specific data regarding:

Minimum Inhibitory Concentrations (MICs) against bacterial strains.

Assessments of bactericidal versus bacteriostatic effects.

Investigations into synergistic effects with other therapeutic agents.

In vivo efficacy studies in animal models for bacterial infections.

Pre-clinical data from models of anti-inflammatory or antidiabetic activity.

Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables for "this compound". The information available discusses other related quinazolinone derivatives, which falls outside the strict scope of the user's request.

Table of Compounds Mentioned

Pre Clinical Evaluation and Therapeutic Development Potential

In Vivo Efficacy Studies in Relevant Disease Models

Studies on Biofilm Treatment and Eradication

Currently, there is no publicly available scientific literature or research data detailing studies on the efficacy of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid in the treatment or eradication of microbial biofilms.

Toxicological Profiles and Safety Assessments (In Vitro and In Vivo)

Comprehensive toxicological and safety data for this compound are not extensively documented in the public domain. The following subsections summarize the available information.

Cell-based Toxicity Assays

No specific cell-based toxicity assay results for this compound are available in published literature. Therefore, its cytotoxic potential against various cell lines remains uncharacterized.

General Systemic Tolerance in Animal Studies

Information regarding the general systemic tolerance of this compound in animal models is not available in the reviewed scientific literature.

Gastrointestinal Safety Profile

There are no specific studies available that have evaluated the gastrointestinal safety profile of this compound following administration in any experimental models.

Pharmacokinetic Considerations and Preliminary Drug Disposition

The pharmacokinetic properties of this compound, which are crucial for understanding its potential as a drug candidate, have not been detailed in the available literature.

Absorption and Distribution Characteristics

Specific data from in vitro or in vivo studies on the absorption and distribution characteristics of this compound are not present in the public scientific domain.

Elimination and Clearance Pathways

The primary routes of elimination for compounds of this nature are typically hepatic metabolism followed by renal and/or biliary excretion of the parent compound and its metabolites. The quinazolinone ring is relatively stable, but the butanoic acid side chain and the aromatic ring are susceptible to various metabolic reactions.

Table 1: Potential Metabolic Pathways for this compound

| Metabolic Reaction | Potential Metabolite | Enzymatic System | Significance in Clearance |

| Hydroxylation | Hydroxylated quinazolinone ring or butanoic acid chain | Cytochrome P450 (CYP) enzymes | Major pathway for increasing polarity and facilitating excretion. |

| Glucuronidation | Glucuronide conjugate of the carboxylic acid or hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) | Key phase II reaction to significantly enhance water solubility for renal or biliary clearance. |

| Beta-oxidation | Shortened carboxylic acid side chain | Fatty acid metabolism enzymes | Potential minor pathway for the butanoic acid side chain. |

This table is illustrative and based on general metabolic pathways for structurally related compounds. Specific metabolites for this compound would need to be confirmed through experimental studies.

Detailed research on analogous compounds, such as certain nicotine (B1678760) metabolites like 4-oxo-4-(3-pyridyl)butanoic acid, has demonstrated the importance of the butanoic acid side chain in metabolism. While structurally different, the study of such compounds highlights that the keto-acid moiety can be a primary site for metabolic transformation.

Lead Optimization and Strategic Pre-clinical Candidate Selection

Lead optimization is a crucial phase in drug discovery that aims to enhance the desirable properties of a lead compound while minimizing its undesirable characteristics to identify a pre-clinical candidate. For a compound like this compound, this process would involve systematic structural modifications to improve its potency, selectivity, and pharmacokinetic profile.

The quinazolinone scaffold is considered a "privileged structure" in drug development, meaning it can bind to multiple biological targets with high affinity. nih.gov This versatility makes it an attractive starting point for optimization. Structure-activity relationship (SAR) studies are central to this process, guiding the chemical modifications. For quinazolinone derivatives, modifications at positions 2 and 3 of the quinazolinone ring have been shown to be significant for modulating biological activity. nih.gov

Table 2: Key Parameters for Pre-clinical Candidate Selection of a Quinazolinone-Based Compound

| Parameter | Desired Outcome | Rationale |

| Efficacy | Demonstrated activity in relevant in vivo disease models. | To establish a clear therapeutic potential. |

| Pharmacokinetics (ADME) | Favorable absorption, distribution, metabolism, and excretion properties, including good oral bioavailability and an appropriate half-life. | To ensure the drug reaches its target in sufficient concentrations and for an adequate duration. |

| Safety Pharmacology | No significant off-target effects on major physiological systems (e.g., cardiovascular, respiratory, central nervous system). | To minimize the risk of adverse effects in clinical trials. |

| Toxicology | Acceptable safety margin in preclinical toxicology studies. | To ensure the compound is safe for human administration at therapeutic doses. |